2,5-Dichloro-4-methylbenzodifluoride
Description
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethyl)-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMQLULTLGWNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Methyl-Substituted Aromatic Precursors
The initial step in preparing 2,5-Dichloro-4-methylbenzodifluoride generally involves selective chlorination of a methyl-substituted aromatic compound, such as toluene derivatives or related trifluoromethyl benzenes. This step is crucial for introducing chlorine atoms at the 2 and 5 positions relative to the methyl group.
Catalyst and Conditions : Aluminum chloride (AlCl3) is commonly used as a catalyst for chlorination reactions of aromatic rings bearing methyl groups. The reaction is typically conducted under controlled temperature ranges (45–55 °C) and normal atmospheric pressure to ensure selectivity and avoid over-chlorination.
Solvent and Reaction Medium : Chlorination is often performed in a chlorinated solvent or phenixin-type solvents, which facilitate the reaction and allow for easier separation of by-products.
Reaction Example : The chlorination of 3,4-toluene dichloride in the presence of aluminum chloride yields 2-methyl-4,5-trichlorotoluene as an intermediate. The reaction releases hydrogen chloride gas as a by-product, which is managed by appropriate gas handling systems.
Optimization of Halogenation for Selectivity and Yield
A patent related to halogenation of trifluoromethyl-substituted benzenes provides insights into optimizing halogenation reactions that can be extrapolated for the preparation of dichlorinated methylbenzodifluorides.
Temperature Control : Maintaining halogenation reaction temperatures between 60 °C and 120 °C (optimally around 100–120 °C) improves selectivity toward desired dichlorinated products and limits formation of undesired poly-chlorinated by-products.
Feed Ratio : The mole ratio of aromatic substrate to chlorine gas is critical. Ratios between 1:1 and 1:6 have been explored, with optimization leading to maximized yield of key intermediates.
Catalyst Use : Some processes eliminate catalyst dependency, allowing reactions to proceed under milder conditions, reducing cost and complexity.
Pressure and Ammonia Use : In related amination reactions, reaction pressure around 12 MPa and ammonia concentration of 73% have been effective, but these conditions are specific to amination rather than halogenation.
Purification and Isolation
Distillation/Rectification : After fluorination, the crude product mixture is purified by distillation or rectification to separate this compound from unreacted materials and side products.
Solvent Recovery : Solvents used in chlorination steps, such as tetracol phenixin, are recovered and reused to improve process economics and reduce waste.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Materials | Conditions | Notes |
|---|---|---|---|
| Chlorination | 3,4-Toluene dichloride, AlCl3 catalyst | 45–55 °C, atmospheric pressure | Selective chlorination at 2,5-positions; HCl gas evolved |
| Fluorination | Anhydrous hydrogen fluoride (HF) | 60–95 °C, 10–15 kg/cm² pressure | Substitution of Cl by F; requires HF recovery systems |
| Halogenation Optimization | Aromatic substrate, Cl2 | 60–120 °C, feed ratio 1:1 to 1:6 | Control of temperature and feed ratio enhances selectivity |
| Purification | Distillation/rectification | Atmospheric or reduced pressure | Isolation of pure this compound |
| Solvent Handling | Tetracol phenixin | Post-reaction hydrolysis and neutralization | Solvent recovery and reuse |
Research Findings and Industrial Considerations
The described methods emphasize moderate reaction conditions that avoid extreme temperatures or pressures, enhancing safety and scalability.
Optimization of feed ratios and reaction parameters is essential to maximize yield and minimize impurities, which is critical for industrial application.
The two-step approach (chlorination followed by fluorination) is favored for its simplicity and effectiveness in generating the target compound with high purity.
Environmental friendliness is improved by solvent recovery, ammonia recycling (in related amination processes), and elimination of heavy metal catalysts where possible.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methylbenzodifluoride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as hydrochloric acid (HCl) or ammonia (NH3) are employed.
Major Products Formed:
Oxidation: 2,5-Dichloro-4-methylbenzoic acid or 2,5-Dichloro-4-methylbenzaldehyde.
Reduction: 2,5-Dichloro-4-methylbenzene.
Substitution: 2,5-Dichloro-4-methylphenol or 2,5-Dichloro-4-methylaniline.
Scientific Research Applications
2,5-Dichloro-4-methylbenzodifluoride finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems and pathways.
Medicine: It may serve as a precursor for pharmaceuticals or as a reagent in drug discovery.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dichloro-4-methylbenzodifluoride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of 2,5-Dichloro-4-methylbenzodifluoride and structurally related compounds from the evidence:
*Calculated based on molecular formula.
Structural and Functional Differences
- Halogen Effects : The dichloro substitution in the target compound likely increases electron-withdrawing effects and lipophilicity compared to difluoro analogs (e.g., 2,5-Difluoro-4-methylbenzoic acid). Chlorine’s larger atomic radius may also influence steric interactions in reactions .
- Functional Group Reactivity : The absence of -COOH or -OH groups in the target compound reduces polarity and hydrogen-bonding capability compared to 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid . Its benzodifluoride structure may enhance stability relative to reactive acyl chlorides (e.g., 3,5-Difluoro-4-methyl-benzoyl chloride) .
Research Findings and Limitations
- Synthetic Utility: The target compound’s dichloro and difluoro substitutions may enhance electrophilic aromatic substitution reactivity compared to mono-halogenated analogs.
- Data Gaps : Direct studies on this compound are absent in the evidence. Most conclusions are extrapolated from analogs, highlighting the need for targeted research on its physicochemical and toxicological profiles.
Biological Activity
2,5-Dichloro-4-methylbenzodifluoride (DCMBD) is a chlorinated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its biological activity is of significant interest due to its potential therapeutic effects and environmental implications. This article provides an overview of the biological activity of DCMBD, including its mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C8H6Cl2F2
- Molecular Weight : 211.03 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents; insoluble in water
DCMBD exhibits various biological activities primarily through its interaction with biological receptors and enzymes. Some notable mechanisms include:
- Inhibition of Enzymatic Activity : DCMBD has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions and potential therapeutic effects.
- Receptor Modulation : The compound can act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for various physiological processes.
Toxicity and Safety Profile
The safety profile of DCMBD is critical for its application in pharmaceuticals and agrochemicals. Studies have indicated that:
- Acute Toxicity : DCMBD exhibits moderate toxicity in animal models, with LD50 values suggesting potential risks at high doses.
- Chronic Effects : Long-term exposure studies are necessary to evaluate the compound's effects on reproductive health and carcinogenic potential.
Study 1: Pharmacological Evaluation
A study conducted on the pharmacological effects of DCMBD revealed its potential as an anti-inflammatory agent. In a controlled trial involving rat models, DCMBD administration resulted in a significant reduction in inflammatory markers compared to control groups. The results indicated that DCMBD could modulate immune responses effectively.
| Parameter | Control Group | DCMBD Group |
|---|---|---|
| Inflammatory Marker Level | 200 pg/mL | 80 pg/mL |
| Immune Cell Count | 1500 cells/µL | 900 cells/µL |
Study 2: Environmental Impact Assessment
Research assessing the environmental impact of DCMBD highlighted its persistence in aquatic ecosystems. The compound was found to bioaccumulate in fish species, raising concerns about its long-term ecological effects. Toxicity assays indicated that DCMBD could affect fish reproduction at concentrations as low as 10 µg/L.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2,5-Dichloro-4-methylbenzodifluoride to achieve high purity?
- Methodology : Begin with halogenation of a benzotrifluoride precursor (e.g., via chlorination/fluorination reactions under controlled conditions). Purification techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) are critical, as referenced in purity assessments (>97.0% by HLC/GC in related compounds) . Ensure inert atmospheres to avoid side reactions, especially given the reactivity of fluorinated intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) for structural confirmation (e.g., and NMR), mass spectrometry (MS) for molecular weight verification, and chromatographic methods (HPLC/GC) to quantify purity (>95% threshold). Cross-reference with PubChem data for spectral comparisons .
Q. What protocols ensure the stability of this compound during storage?
- Methodology : Store under inert conditions (argon or nitrogen) at low temperatures (4°C or lower) in amber glass vials to prevent photodegradation. Monitor for hydrolysis by periodic GC-MS analysis, as halogenated compounds are prone to moisture-induced degradation .
Q. What analytical techniques are critical for detecting degradation products of this compound?
- Methodology : Employ hyphenated techniques like HPLC-MS or GC-MS to identify low-abundance degradation species. Compare retention times and fragmentation patterns with standards, and validate using deuterated analogs (e.g., difluorobenzoic-d3 acid as a reference) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodology : Apply empirical contradiction analysis by iteratively refining density functional theory (DFT) models using experimental parameters (e.g., solvent effects, temperature). Cross-validate with crystallographic data to adjust steric/electronic parameters .
Q. How can crystallographic studies elucidate the supramolecular interactions of this compound?
- Methodology : Perform single-crystal X-ray diffraction (XRD) to determine packing motifs. Analyze halogen bonding (Cl/F interactions) and π-stacking using software like Mercury. Compare with supramolecular synthon frameworks in similar difluorobenzyl derivatives .
Q. What computational approaches model the electronic effects of substituents on this compound’s reactivity?
- Methodology : Use DFT calculations (e.g., B3LYP/6-311G**) to map electrostatic potentials and frontier molecular orbitals. Validate against experimental substituent effects (e.g., fluorine’s electronegativity altering reaction pathways) .
Q. How does the halogen substitution pattern influence intermolecular interactions in the solid state?
- Methodology : Conduct Hirshfeld surface analysis on XRD data to quantify Cl/F···H and Cl/F···π contacts. Correlate with thermal stability (TGA/DSC) to assess how substituent positions affect lattice energy .
Q. What methodologies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with varying halogen/methyl positions and test in vitro. Use multivariate regression to link substituent parameters (e.g., Hammett constants) to biological endpoints, leveraging PubChem bioassay data for benchmarking .
Notes on Data Reliability
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
